N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-2-oxoimidazolidine-1-carboxamide
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Overview
Description
Scientific Research Applications
Antimicrobial and Antifungal Applications
A series of benzimidazole derivatives, including those similar in structure to the compound of interest, were synthesized and evaluated for their antimicrobial activities. These derivatives demonstrated notable antimicrobial effects against various bacterial and fungal strains, highlighting their potential as therapeutic agents in treating infectious diseases (Nofal, Fahmy, & Mohamed, 2002; Abd Alhameed et al., 2019). Additionally, novel thiazolidine-2,4-dione carboxamide and amino acid derivatives, related in structure to the chemical compound , were synthesized and showed weak to moderate antibacterial and antifungal activities, especially against Gram-negative bacteria and Candida albicans (Rakia Abd Alhameed et al., 2019).
Anticancer Applications
The compound's derivatives have been explored for their anticancer potential. For example, novel benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone exhibited significant anti-inflammatory and analgesic activities, with some showing promising COX-2 inhibitory effects, which could be beneficial in cancer treatment due to the role of COX-2 in tumor progression (Abu‐Hashem, Al-Hussain, & Zaki, 2020). Another study focused on the synthesis and evaluation of N-(4-{5-[4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides, which were designed, synthesized, and found to exhibit moderate to excellent anticancer activity against various cancer cell lines, highlighting the therapeutic potential of such derivatives (Ravinaik et al., 2021).
Future Directions
properties
IUPAC Name |
N-[2-(1-methyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-3-yl)ethyl]-2-oxoimidazolidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N5O4S/c1-16-10-4-2-3-5-11(10)18(23(16,21)22)9-7-15-13(20)17-8-6-14-12(17)19/h2-5H,6-9H2,1H3,(H,14,19)(H,15,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSYKHIMQXSTOQQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N(S1(=O)=O)CCNC(=O)N3CCNC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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